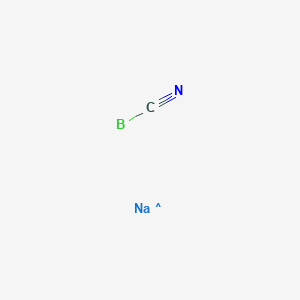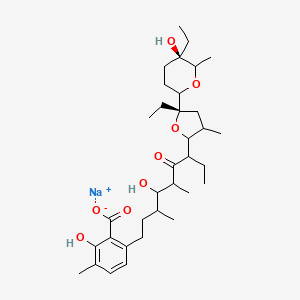
Lasalocid-A (sodium);Ionophore X-537A (sodium);Antibiotic X-537A (sodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lasalocid-A (sodium) is derived from the bacterium Streptomyces lasaliensis. The compound is typically isolated through fermentation processes followed by extraction and purification steps . The synthetic route involves the use of polyketide synthase pathways, which are responsible for the biosynthesis of the compound .
Industrial Production Methods
In industrial settings, Lasalocid-A (sodium) is produced through large-scale fermentation processes. The fermentation broth is subjected to various extraction and purification techniques to isolate the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Lasalocid-A (sodium) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: Substitution reactions can occur, leading to the replacement of certain functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of Lasalocid-A (sodium) include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products
The major products formed from these reactions include oxidized and reduced derivatives of Lasalocid-A (sodium), as well as substituted compounds with different functional groups .
Aplicaciones Científicas De Investigación
Lasalocid-A (sodium) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in studies involving ion transport and membrane permeability.
Medicine: Investigated for its potential therapeutic effects and as an antibacterial agent.
Industry: Used as a feed additive in poultry to prevent coccidiosis
Mecanismo De Acción
Lasalocid-A (sodium) exerts its effects by binding to monovalent and divalent cations, such as potassium, sodium, calcium, and magnesium. This binding disrupts the normal ion fluxes across cell membranes, leading to altered cellular functions. In muscle fibers, for example, Lasalocid-A (sodium) dissociates calcium fluxes, affecting muscle contraction .
Comparación Con Compuestos Similares
Similar Compounds
Monensin: Another ionophore antibiotic with similar ion-binding properties.
Salinomycin: Known for its ionophore activity and use in poultry.
Nigericin: An ionophore that facilitates the exchange of potassium and hydrogen ions.
Uniqueness
Lasalocid-A (sodium) is unique due to its specific binding affinity for a wide range of cations and its dual role as both an antibacterial agent and a coccidiostat. This dual functionality makes it particularly valuable in the poultry industry .
Propiedades
Fórmula molecular |
C34H53NaO8 |
|---|---|
Peso molecular |
612.8 g/mol |
Nombre IUPAC |
sodium;6-[7-[(5S)-5-ethyl-5-[(5R)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-3-methyloxolan-2-yl]-4-hydroxy-3,5-dimethyl-6-oxononyl]-2-hydroxy-3-methylbenzoate |
InChI |
InChI=1S/C34H54O8.Na/c1-9-25(31-21(6)18-34(11-3,42-31)26-16-17-33(40,10-2)23(8)41-26)30(37)22(7)28(35)19(4)12-14-24-15-13-20(5)29(36)27(24)32(38)39;/h13,15,19,21-23,25-26,28,31,35-36,40H,9-12,14,16-18H2,1-8H3,(H,38,39);/q;+1/p-1/t19?,21?,22?,23?,25?,26?,28?,31?,33-,34+;/m1./s1 |
Clave InChI |
RDHDUYAKDYQPEW-SQAPJDQFSA-M |
SMILES isomérico |
CCC(C1C(C[C@@](O1)(CC)C2CC[C@@](C(O2)C)(CC)O)C)C(=O)C(C)C(C(C)CCC3=C(C(=C(C=C3)C)O)C(=O)[O-])O.[Na+] |
SMILES canónico |
CCC(C1C(CC(O1)(CC)C2CCC(C(O2)C)(CC)O)C)C(=O)C(C)C(C(C)CCC3=C(C(=C(C=C3)C)O)C(=O)[O-])O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


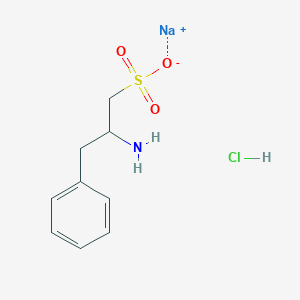
![[(3S,11R,16R)-19-acetyloxy-3,7,7,11,16,20,20-heptamethyl-8-pentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-enyl] acetate](/img/structure/B14800993.png)
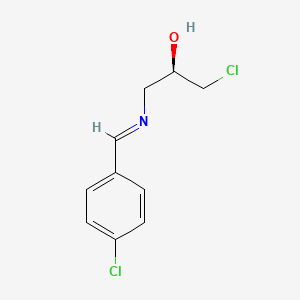
![N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B14800999.png)
![8-Benzyl-7-[2-(ethylamino)ethyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione](/img/structure/B14801000.png)
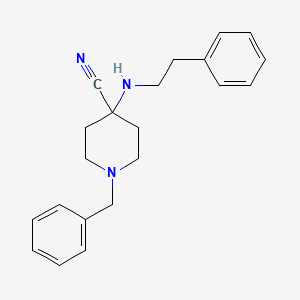
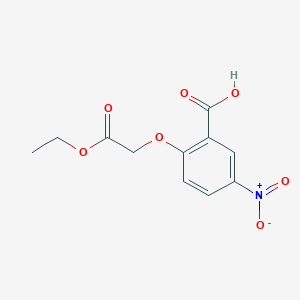
![N-[(E)-(4-ethoxyphenyl)methylidene]-3-nitroaniline](/img/structure/B14801013.png)
![3-(2-Fluoro-phenyl)-8-aza-bicyclo[3.2.1]octane](/img/structure/B14801019.png)
![(5-Benzyl-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrol-4-yl)methanol](/img/structure/B14801025.png)
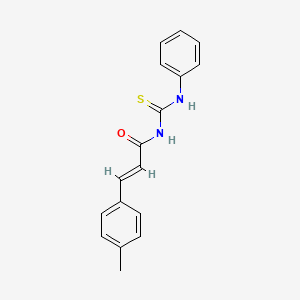
![3-Phenylpropyl 5-(2-{4-[(2,5-dimethylphenyl)amino]-4-oxobutanoyl}hydrazinyl)-5-oxopentanoate](/img/structure/B14801032.png)
![6-((Benzyloxy)methyl)-2,2-dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-one](/img/structure/B14801034.png)
